molecular formula C17H34O6 B14697372 4,4-Bis(tert-butylperoxy)butyl valerate CAS No. 23448-68-2

4,4-Bis(tert-butylperoxy)butyl valerate

Cat. No.: B14697372
CAS No.: 23448-68-2
M. Wt: 334.4 g/mol
InChI Key: UVWVIEBLYRKAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Bis(tert-butylperoxy)butyl valerate is an organic peroxide compound with the molecular formula C17H34O6. It is commonly used as a crosslinking agent in the polymer industry due to its ability to initiate free radical reactions. This compound is known for its stability under controlled conditions and its effectiveness in enhancing the properties of various polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(tert-butylperoxy)butyl valerate typically involves the esterification of valeric acid with 4,4-Bis(tert-butylperoxy)butanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The compound is typically handled under stringent temperature control measures to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions: 4,4-Bis(tert-butylperoxy)butyl valerate primarily undergoes decomposition reactions, where it breaks down into free radicals. These free radicals can then initiate polymerization reactions, making the compound valuable in the production of crosslinked polymers .

Common Reagents and Conditions: The decomposition of this compound is often induced by heat. The compound is sensitive to temperatures above 38°C, and its decomposition can be accelerated in the presence of transition metal catalysts such as cobalt or manganese .

Major Products Formed: The primary products of the decomposition of this compound are free radicals, which can further react to form crosslinked polymer networks. These networks enhance the mechanical properties and thermal stability of the resulting polymers .

Mechanism of Action

The mechanism of action of 4,4-Bis(tert-butylperoxy)butyl valerate involves its decomposition into free radicals upon heating. These free radicals can initiate polymerization reactions by attacking the double bonds in monomers, leading to the formation of polymer chains. The compound’s effectiveness as a crosslinking agent is due to its ability to generate multiple free radicals, which can form crosslinks between polymer chains, enhancing the material’s properties .

Comparison with Similar Compounds

  • tert-Butyl peroxybenzoate
  • tert-Butyl hydroperoxide
  • Di-tert-butyl peroxide

Comparison: 4,4-Bis(tert-butylperoxy)butyl valerate is unique among similar compounds due to its bifunctional peroxide structure, which allows it to generate multiple free radicals upon decomposition. This makes it particularly effective as a crosslinking agent in polymer synthesis. In comparison, compounds like tert-Butyl peroxybenzoate and tert-Butyl hydroperoxide may only generate a single free radical, limiting their crosslinking capabilities .

Properties

CAS No.

23448-68-2

Molecular Formula

C17H34O6

Molecular Weight

334.4 g/mol

IUPAC Name

4,4-bis(tert-butylperoxy)butyl pentanoate

InChI

InChI=1S/C17H34O6/c1-8-9-11-14(18)19-13-10-12-15(20-22-16(2,3)4)21-23-17(5,6)7/h15H,8-13H2,1-7H3

InChI Key

UVWVIEBLYRKAFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCCCC(OOC(C)(C)C)OOC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.